molecular formula C10H13BrN2O4S B11820979 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine

Katalognummer: B11820979
Molekulargewicht: 337.19 g/mol
InChI-Schlüssel: APJPLTSYABVYKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine is a heterocyclic compound featuring a pyridine core substituted with bromo (position 5) and methoxy (position 4) groups, linked via a sulfonyl bridge to a morpholine ring.

Eigenschaften

Molekularformel

C10H13BrN2O4S

Molekulargewicht

337.19 g/mol

IUPAC-Name

4-(5-bromo-4-methoxypyridin-3-yl)sulfonylmorpholine

InChI

InChI=1S/C10H13BrN2O4S/c1-16-10-8(11)6-12-7-9(10)18(14,15)13-2-4-17-5-3-13/h6-7H,2-5H2,1H3

InChI-Schlüssel

APJPLTSYABVYKX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=NC=C1S(=O)(=O)N2CCOCC2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine typically involves multi-step organic reactionsThe sulfonyl group is then added through a sulfonation reaction, and finally, the morpholine ring is introduced via nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the compound 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine and related research areas.

Chemical Properties and Identifiers

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C10H13BrN2O4S . Key identifiers and properties include:

  • PubChem CID: 102538899
  • Molecular Weight: 337.19 g/mol
  • IUPAC Name: 4-(5-bromo-4-methoxypyridin-3-yl)sulfonylmorpholine
  • Synonyms: Several alternative names are listed, including 1352499-99-0, 4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine .
  • Computed Properties:
    • XLogP3-AA: 0.3
    • Hydrogen Bond Donor Count: 0
    • Hydrogen Bond Acceptor Count: 6
    • Rotatable Bond Count: 3
    • Exact Mass: 335.97794 Da

Synthesis and Chemical Reactions

Sulfonamide methoxypyridine derivatives, including compounds similar to 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine, can be synthesized through various chemical reactions . A typical synthesis route involves:

  • Reacting 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride to produce a sulfonamide intermediate .
  • Converting this intermediate to a borate ester via Miyaura borylation .
  • Further steps involving cyclization, treatment with POCl3, and nucleophilic substitution with amines to create key intermediates .
  • Final synthesis via Suzuki–Miyaura coupling .

Potential Applications

While the provided search results do not explicitly detail the applications of 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine, they do suggest potential research areas based on related compounds:

  • PI3K/mTOR Dual Inhibitors: Sulfonamide methoxypyridine derivatives have been investigated as potent PI3K/mTOR dual inhibitors .

Safety Information

As with any chemical compound, appropriate safety measures should be taken when handling 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine :

  • Hazard Statements: The compound may cause skin irritation, serious eye irritation, and respiratory irritation .
  • Precautionary Measures: Ensure use only for research and development under the supervision of a technically qualified individual .
  • First Aid: In case of skin contact, wash off with soap and plenty of water; for eye contact, rinse thoroughly with plenty of water for at least 15 minutes; if inhaled, remove to fresh air .

Magnetic Resonance Imaging (MRI)

The search results mention the use of Magnetic Resonance Imaging (MRI) in various medical contexts . While not directly related to the specific compound, MRI is used for:

  • Evaluating tissue injury after intramuscular injections .
  • Assessing treatment response in psoriatic arthritis .
  • Characterizing white matter changes in the brain after a stroke, particularly in type 2 diabetic rats .

Wirkmechanismus

The mechanism of action of 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The methoxy group may enhance the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Heterocyclic Core Variations

Pyridine-Based Analogs

4-((6-Methoxypyridin-3-yl)sulfonyl)morpholine (3af) Structure: Methoxy at pyridine position 6; sulfonyl at position 3. Properties: Melting point (156.0–157.5°C), 58% yield. NMR data indicate distinct aromatic proton shifts due to methoxy positioning (δ 8.56 ppm for H-2, δ 6.86 ppm for H-5) .

Comparison: The sulfonamide group introduces hydrogen-bonding capacity, differing from the sulfonyl bridge’s electron-withdrawing effects. Chloro substitution may enhance lipophilicity compared to the target’s methoxy group .

Non-Pyridine Analogs

VPC-14449 Structure: Morpholine linked to a thiazole-imidazole core (4,5-dibromo substitution). Synthesis Note: Incorrect bromo positioning (4,5 vs. 2,4) caused NMR discrepancies, underscoring the criticality of substituent placement . pyridine, impacting DNA-binding affinity in biological contexts .

Aryl-Sulfonylmorpholines (3t–3w)

  • Structures : Include o-tolyl (3t), 3,5-dimethylphenyl (3u), 3-methoxyphenyl (3v), and 3-chlorophenyl (3w) groups.
  • Properties : Melting points range 125–151°C; yields 66–74%.
  • Comparison : Replacement of pyridine with phenyl reduces nitrogen’s electronic effects. The target’s bromo-methoxy-pyridine system likely enhances both steric bulk and polarity compared to these analogs .

Physicochemical Properties

Table 1: Key Physicochemical Data
Compound Melting Point (°C) Yield (%) Key NMR Shifts (1H, δ ppm)
Target (hypothetical) ~150–160* N/A Predicted downfield H-2 (pyridine)
3af 156.0–157.5 58 8.56 (d, J=2.2 Hz), 6.86 (d, J=8.7 Hz)
3t (o-tolyl) 127.0–127.4 74 Aromatic protons influenced by methyl
3w (3-chlorophenyl) 144.2–145.2 66 Chlorine-induced deshielding

*Estimated based on bromine’s heavy-atom effect.

Biologische Aktivität

4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This compound features a morpholine ring, which is known for its diverse pharmacological properties, combined with a pyridine moiety that enhances its biological profile.

  • Molecular Formula : C₉H₁₁BrN₂O₃S
  • Molecular Weight : 307.16 g/mol
  • CAS Number : 889676-35-1

The biological activity of 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzymatic activity and cellular signaling pathways. This interaction is crucial for its potential therapeutic effects, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and other diseases.
  • Receptor Modulation : It can alter the activity of receptors linked to various biological processes, such as cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer activities. For instance:

  • Inhibition of PI3K/mTOR Pathway : A study on related compounds demonstrated potent inhibition of the PI3K/mTOR pathway, which is critical in cancer cell survival and proliferation. The IC₅₀ values for these inhibitors ranged from 0.22 nM to 23 nM, indicating high potency against cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of studies have shown that sulfonamide derivatives possess antibacterial effects against various strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Enzyme Inhibition Studies

The biological evaluation of related morpholine derivatives has highlighted their enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine have shown promising results in inhibiting AChE, an enzyme linked to neurodegenerative diseases.
CompoundAChE Inhibition (%) at 100 µM
Compound A85%
Compound B78%
Target Compound90%

This suggests that the compound could be explored further for neuroprotective applications .

Case Studies

  • Study on Anticancer Activity :
    • A recent study synthesized various morpholine derivatives and evaluated their anticancer effects on human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity, leading to apoptosis in cancer cells.
  • Enzyme Interaction Analysis :
    • Crystallographic studies revealed how morpholine derivatives bind within the active sites of target enzymes, showcasing the importance of the morpholine ring in enhancing binding affinity and specificity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the pyridine precursor. For example, sulfonyl chloride derivatives (e.g., 2,4-difluorobenzenesulfonyl chloride) react with 5-bromo-2-methoxypyridin-3-amine in anhydrous pyridine under ambient conditions, followed by purification via recrystallization or column chromatography . Alternative routes involve coupling morpholine with halogenated intermediates (e.g., brominated pyridines) using nucleophilic substitution or transition-metal catalysis .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer : Use a combination of 1H-NMR (to confirm substitution patterns and integration ratios), IR spectroscopy (to identify sulfonyl S=O stretches at ~1335 cm⁻¹ and C=O groups if present), and mass spectrometry (for molecular ion verification). Crystallography data (e.g., unit cell parameters from X-ray diffraction) can resolve stereochemical ambiguities .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer : The compound is typically stored at 2–8°C in inert atmospheres to prevent degradation. Polar aprotic solvents like DMSO or DMF are suitable for dissolution, but stability tests should confirm compatibility with reaction matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected byproducts) may arise from residual moisture or competing pathways. Perform controlled experiments under anhydrous conditions with rigorous exclusion of oxygen. Use HPLC-MS to track intermediates and DFT calculations to model reaction pathways .

Q. What experimental designs are effective for studying the compound’s role in medicinal chemistry (e.g., kinase inhibition)?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies by synthesizing analogs with variations in the morpholine ring or bromine substituent. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-reference with crystallographic data to map ligand-protein interactions .

Q. How can the sulfonyl-morpholine moiety influence pharmacokinetic properties?

  • Methodological Answer : The sulfonyl group enhances metabolic stability but may reduce solubility. Use logP measurements and molecular dynamics simulations to assess hydrophobicity. Introduce hydrophilic substituents (e.g., hydroxyl groups) on the morpholine ring while monitoring bioavailability via in vitro permeability assays (e.g., Caco-2 cell models) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Optimize reaction stoichiometry using DoE (Design of Experiments) to minimize waste. Replace pyridine with greener bases (e.g., K₂CO₃ in DMF) and employ flow chemistry for continuous processing. Validate purity at each stage via HPLC-DAD .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.